molecular formula C16H17FN2O4S B5111559 N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide

N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide

Cat. No. B5111559
M. Wt: 352.4 g/mol
InChI Key: CQFVBCICNUXIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, also known as Compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The exact mechanism of action of N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide 1 is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of an enzyme called protein kinase C theta, which is involved in the regulation of immune cell function.
Biochemical and physiological effects:
This compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the proliferation of certain cancer cells and reduce inflammation in animal models of disease. Additionally, it has been shown to modulate the activity of certain immune cells, suggesting its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide 1 in lab experiments is its unique chemical structure, which may allow for the development of new drugs with improved efficacy and safety profiles. However, one limitation is the limited availability of this compound, which may make it difficult to conduct large-scale studies.

Future Directions

There are several potential future directions for research on N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide 1. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide 1 involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluorobenzylamine and sodium sulfite to generate the desired product.

Scientific Research Applications

N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide 1 has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated for its ability to modulate the activity of certain enzymes and receptors in the body. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfamoyl]-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-11(20)19-15-9-13(7-8-16(15)23-2)24(21,22)18-10-12-5-3-4-6-14(12)17/h3-9,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFVBCICNUXIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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